

An In-depth Technical Guide to Monobutyltin Oxide: Identification, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Monobutyltin oxide	
Cat. No.:	B1276338	Get Quote

This technical guide provides a comprehensive overview of **monobutyltin oxide** (MBTO), a versatile organotin compound. It is intended for researchers, scientists, and professionals in the chemical and materials science fields, offering detailed information on its identification, chemical and physical properties, synthesis protocols, and primary applications.

Identification and CAS Number

Monobutyltin oxide is an organotin compound with some ambiguity in its precise structural representation and, consequently, its CAS number. It is often referred to by several synonyms, including butylstannoic acid, butyltin hydroxide oxide, and n-butyltin sesquioxide.

Two primary CAS numbers are frequently associated with this compound:

- 2273-43-0: This CAS number is most commonly assigned to Butyltin hydroxide oxide or Butylstannonic acid, which is chemically represented as C₄H₁₀O₂Sn.[1][2][3][4] This is the more frequently cited CAS number for the commercially available catalyst.
- 51590-67-1: This CAS number is assigned to Butyloxostannane or Butylstannanone, with the chemical formula C₄H₁₀OSn.[5][6]

While both refer to closely related monobutyltin species, CAS No. 2273-43-0 is the more prevalently used identifier for the commercial product known as **monobutyltin oxide** (MBTO) and will be the primary focus of this guide.

Physicochemical Properties

MonobutyItin oxide is an amorphous, white powder that is almost insoluble in water and organic solvents.[2] It is, however, soluble in bases, alkalis, and mineral acids.[2] The compound is noted for its hydrolytic stability. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	2273-43-0	[1][3]
Molecular Formula	C ₄ H ₁₀ O ₂ Sn	[1][3]
Molecular Weight	208.83 g/mol	[1][4]
Appearance	White to off-white amorphous powder/crystal	[1]
Density	1.46 g/cm ³	[3]
Boiling Point	> 350 °C	[1]
Melting Point	Decomposes above 300 °C	[7]
Vapor Pressure	24.4 Pa at 25 °C	
Water Solubility	Insoluble (< 0.1 mg/L)	[3][4]
Solubility in Organic Solvents	9.5 mg/L at 20 °C	
Tin Content	54.80 – 59.50 %	[3]

Synthesis of Monobutyltin Oxide

Monobutyltin oxide is typically synthesized through the hydrolysis of monobutyltin trichloride under alkaline conditions. Several variations of this process exist, with the general workflow involving the reaction of an organotin precursor followed by hydrolysis, filtration, and drying.

A common laboratory-scale synthesis involves the reaction of monobutyltin trichloride with sodium carbonate in the presence of ammonia water.

Materials:

- Monobutyltin trichloride (100g)
- Sodium carbonate (Na₂CO₃) (12g)
- Ammonia water (20% concentration, 200g)
- Deionized water
- Additive (e.g., surfactant, 1g)

Procedure:

- Dissolve 12g of Na₂CO₃ in 200g of deionized water in a reaction vessel with stirring.
- Add 200g of 20% ammonia water to the solution.
- Heat the reaction mixture to 50°C in a water bath.
- Separately, dilute 1g of the additive in 20g of water. Add 50% of this diluted additive to the reaction vessel.
- Slowly add 100g of monobutyltin trichloride to the reaction mixture from a constant pressure funnel.
- Maintain the reaction at a constant temperature of 50°C for 2 hours. During this time, add the remaining diluted additive in 20% increments every 30 minutes.
- After the reaction is complete, filter the resulting monobutyltin oxide precipitate using a cloth funnel.
- Transfer the filter cake to a beaker and wash with approximately 200ml of water at 50-60°C.
 Repeat the washing step twice.
- Dry the final product using a rotary evaporator at 70-80°C to obtain monobutyltin oxide as a white powder.

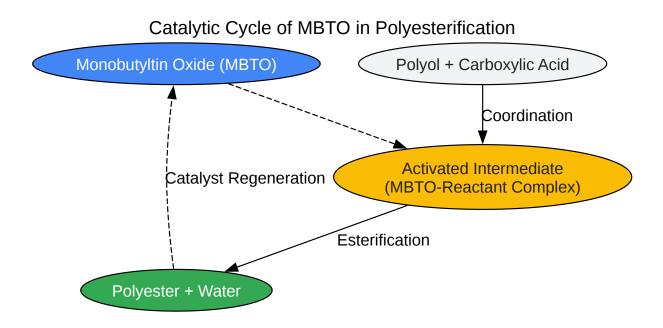
A more general industrial synthesis pathway involves the reaction of tetrabutyltin with tin tetrachloride to produce a mixture of monobutyltin trichloride and dibutyltin dichloride.[8] These

intermediates are then separated by distillation based on their different boiling points.[8] The purified monobutyltin trichloride is then hydrolyzed to yield **monobutyltin oxide**.

Industrial Synthesis of Monobutyltin Oxide Tetrabutyltin Tin Tetrachloride Reaction Mixture of Monobutyltin Trichloride and Dibutyltin Dichloride Distillation Monobutyltin Trichloride Hydrolysis (Alkaline Conditions) Monobutyltin Oxide

Click to download full resolution via product page

Caption: Industrial synthesis workflow for **monobutyltin oxide**.


Applications

The primary application of **monobutyltin oxide** is as a catalyst in the chemical industry, particularly in the production of various polymers.[5][9]

MBTO is a highly effective catalyst for esterification, transesterification, and polycondensation reactions at temperatures between 210°C and 240°C.[5] It is used in the synthesis of:

- Saturated polyester resins for powder coatings and coil coatings.
- Unsaturated polyester resins for gel coats, sheet molding, and cast molding applications.
- Alkyd resins.[2]

One of the key advantages of using MBTO as a catalyst is that it becomes incorporated into the final product, eliminating the need for neutralization or filtration steps.[5] This simplifies the manufacturing process and can lead to energy savings due to lower possible reaction temperatures.[5]

Click to download full resolution via product page

Caption: Simplified catalytic cycle of MBTO in polyesterification.

Monobutyltin oxide serves as a heat and light stabilizer in the production of polyvinyl chloride (PVC).[5] It helps to prevent the degradation of PVC when exposed to high temperatures and UV radiation, thereby extending the lifespan of PVC products.[5]

MBTO is also used as:

- A chemical intermediate in the synthesis of other organotin compounds.
- A catalyst in the production of polymeric plasticizers.
- An additive in various other polymer production processes.

Analytical and Identification Methods

The identification and quantification of **monobutyltin oxide**, and organotins in general, can be performed using various analytical techniques.

- Atomic Absorption Spectroscopy (AAS): Graphite furnace atomic absorption is a sensitive technique for determining the tin content in a sample. The sample is typically desorbed with a solvent mixture, such as 10% acetic acid in toluene, before analysis.[7]
- Liquid Chromatography-Mass Spectrometry (LC-MS): EPA Method 8323 describes the use
 of micro-liquid chromatography coupled with electrospray ion trap mass spectrometry (μLCES-ITMS) for the determination of organotins.[10] This method allows for the direct detection
 of the monobutyltin cation without the need for derivatization.[10]

Sample Preparation for LC-MS (Water Samples):

- Acidify a 2-liter water sample with hydrochloric acid.
- Extract the sample using solid-phase extraction (SPE) discs.
- Elute the organotins from the SPE disc for analysis.

Note: All glassware used in organotin analysis should be acid-washed to prevent contamination.[10]

Safety and Handling

MonobutyItin oxide is a toxic substance and should be handled with care. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes and skin.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. BNT Chemicals | MBTO Monobutyltin Oxide [bnt-chemicals.com]
- 3. Monobutyltin Oxide | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]
- 4. Monobutyltin Oxide, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Monobutyltin oxide | 51590-67-1 [chemicalbook.com]
- 7. osha.gov [osha.gov]
- 8. Preparation method of monobutyltin oxide Eureka | Patsnap [eureka.patsnap.com]
- 9. Uses of monobutyltin oxide | Manufacturer in china [Tianshiwax] [tianswax.com]
- 10. epa.gov [epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Monobutyltin Oxide: Identification, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276338#monobutyltin-oxide-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com